

An In-depth Technical Guide on the Physicochemical Properties of Nor-Cerpegin

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Compound of Interest		
Compound Name:	Nor-Cerpegin	
Cat. No.:	B018234	Get Quote

Disclaimer: The compound "Nor-Cerpegin" is not found in the currently available scientific literature. This guide is based on the assumption that "Nor-Cerpegin" is the N-demethylated analog of Cerpegin, a known pyridine alkaloid. The physicochemical data presented herein are estimations derived from the known properties of Cerpegin and structurally related compounds.

Introduction

Cerpegin is a pyridine alkaloid isolated from the plant Ceropegia Juncea, with the systematic name 1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione. The prefix "Nor-" in chemical nomenclature typically signifies the removal of a methyl group. In the context of Cerpegin, the most probable structure for "Nor-Cerpegin" is the N-demethylated derivative, 1,1-dimethyl-5H-furo[3,4-c]pyridine-3,4-dione. This document provides a comprehensive technical overview of the estimated physicochemical properties of this putative compound, intended for researchers, scientists, and drug development professionals.

Estimated Physicochemical Properties of Nor-Cerpegin

The following table summarizes the estimated physicochemical properties of **Nor-Cerpegin**. These values are derived from computational predictions and comparison with structurally similar molecules, including pyridine, furanone, and various N-demethylated alkaloids.



Property	Estimated Value	Notes
Molecular Formula	С10Н9NО3	Calculated based on the assumed structure.
Molecular Weight	191.18 g/mol	Calculated based on the molecular formula.
Melting Point	210-220 °C	Estimated to be higher than Cerpegin due to the potential for intermolecular hydrogen bonding in the solid state resulting from the N-H group.
Boiling Point	> 400 °C (decomposes)	High melting point suggests a high boiling point, likely with decomposition.
Solubility		
Water	Slightly soluble	The presence of polar functional groups (ketones, lactone, N-H) is expected to confer some water solubility. N-demethylation may slightly increase aqueous solubility compared to Cerpegin.
DMSO	Soluble	Expected to be soluble in polar aprotic solvents.
Methanol/Ethanol	Moderately soluble	Expected to be soluble in polar protic solvents.
pKa	~4-5 (pyridinium ion)	The pyridine nitrogen is basic. The pKa is estimated to be slightly lower than that of simple pyridine (pKa ~5.2) due to the electron-withdrawing effects of the fused ring system.



		The N-demethylation is
		expected to decrease the
logP	~1.0 - 1.5	lipophilicity (logP) compared to
		Cerpegin. This is an estimate
		for the neutral form.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of **Nor-Cerpegin**.

- 1. Melting Point Determination
- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small, dry sample of Nor-Cerpegin is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The temperature is raised at a rate of 10-15 °C per minute for a preliminary determination.
 - For an accurate measurement, the procedure is repeated with a fresh sample, and the temperature is raised at a slower rate of 1-2 °C per minute starting from about 20 °C below the approximate melting point.
 - The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.
- 2. Solubility Determination
- Materials: Nor-Cerpegin, distilled water, DMSO, methanol, ethanol, vortex mixer, analytical balance.
- Procedure (for each solvent):



- Weigh 1 mg of Nor-Cerpegin into a clean, dry vial.
- Add 1 mL of the solvent to the vial.
- Vortex the mixture vigorously for 2 minutes.
- Visually inspect the solution for any undissolved solid against a dark background.
- ∘ If the solid dissolves completely, the compound is considered soluble at \geq 1 mg/mL.
- If not, the amount of solvent can be incrementally increased to determine the approximate solubility. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method like HPLC-UV.
- 3. pKa Determination by Potentiometric Titration
- Apparatus: pH meter with a combination electrode, magnetic stirrer, burette.
- Reagents: Nor-Cerpegin, standardized hydrochloric acid (e.g., 0.1 M), standardized sodium hydroxide (e.g., 0.1 M), potassium chloride (to maintain constant ionic strength).
- Procedure:
 - Dissolve a precisely weighed amount of Nor-Cerpegin in a known volume of deionized water containing a background electrolyte (e.g., 0.1 M KCl).
 - Place the solution in a thermostatted vessel and stir continuously.
 - Immerse the calibrated pH electrode in the solution.
 - Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.
 - Continue the titration past the equivalence point.
 - Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point.

Foundational & Exploratory





- 4. logP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
- Principle: The logarithm of the retention factor (k) of a compound on a reverse-phase column
 is linearly related to its logP value. A calibration curve is generated using a series of
 standards with known logP values.
- Apparatus: HPLC system with a C18 column, UV detector, and an autosampler.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

Procedure:

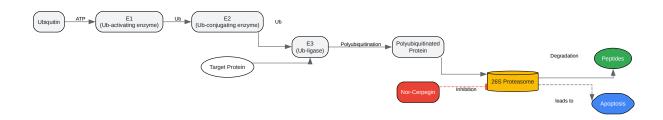
- Prepare a stock solution of Nor-Cerpegin and a set of standard compounds with known logP values in a suitable solvent (e.g., methanol).
- Perform isocratic elutions with varying compositions of the mobile phase (e.g., 30%, 40%, 50%, 60%, 70% organic modifier).
- For each mobile phase composition, inject the standards and the Nor-Cerpegin solution and record their retention times (t R).
- Determine the column dead time (to) using a non-retained compound (e.g., uracil).
- Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t₀) / t₀.
- Calculate log k for each compound.
- For each compound, plot log k versus the percentage of the organic modifier and extrapolate to 100% aqueous phase to obtain log k_w.
- Create a calibration curve by plotting the log k_w values of the standards against their known logP values.
- Determine the logP of Nor-Cerpegin by interpolating its log k_w value on the calibration curve.



Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of the Ubiquitin-Proteasome System

Cerpegin has been reported to be an inhibitor of the 20S proteasome. The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes. Inhibition of this pathway can lead to the accumulation of polyubiquitinated proteins, cell cycle arrest, and apoptosis. It is plausible that **Nor-Cerpegin** shares a similar mechanism of action.



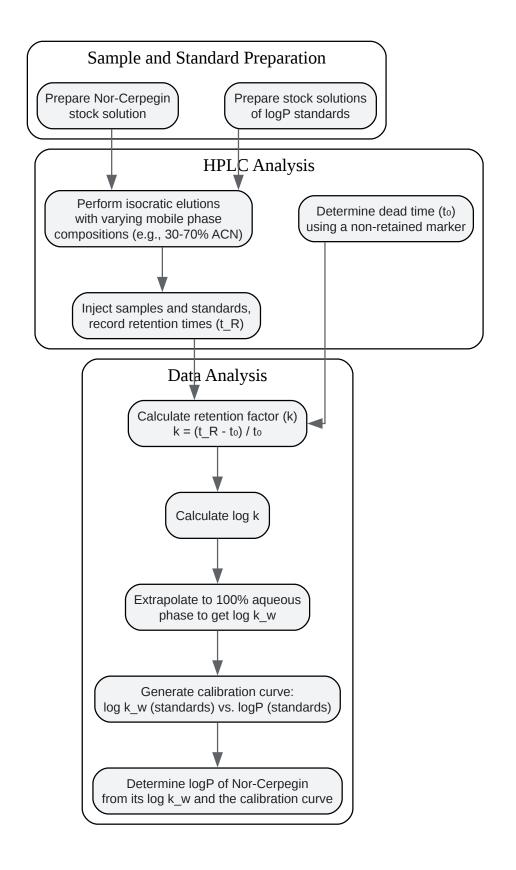
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Caption: Proposed mechanism of action of Nor-Cerpegin via inhibition of the 26S proteasome.

Experimental Workflow: logP Determination by RP-HPLC

The following diagram illustrates the key steps in determining the octanol-water partition coefficient (logP) of **Nor-Cerpegin** using reverse-phase high-performance liquid chromatography.





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